(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone
Description
This compound is a triazolopyrimidine derivative featuring a piperazine linker and a substituted benzoyl group.
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O2/c1-16(2)34-20-9-3-17(4-10-20)24(33)31-13-11-30(12-14-31)22-21-23(27-15-26-22)32(29-28-21)19-7-5-18(25)6-8-19/h3-10,15-16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMFOERLRAFMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone typically involves multiple steps:
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Formation of the Triazolopyrimidine Core: : This step often involves the cyclization of appropriate precursors under conditions that facilitate the formation of the triazolopyrimidine ring. Common reagents include hydrazines and nitriles, with catalysts such as copper or palladium to promote the cyclization reaction .
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Attachment of the Piperazine Ring: : The piperazine moiety is introduced through nucleophilic substitution reactions. This step may involve the use of piperazine derivatives and suitable leaving groups, such as halides, under basic conditions .
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Introduction of the Methanone Group: : The final step involves the coupling of the triazolopyrimidine-piperazine intermediate with the isopropoxyphenylmethanone moiety. This can be achieved through carbonylation reactions, often using reagents like carbon monoxide and palladium catalysts .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block in organic synthesis.
Biology
Biologically, the compound has shown potential as an inhibitor of specific enzymes and receptors. Its triazolopyrimidine core is known to interact with biological targets, making it a candidate for drug discovery .
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, particularly due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Industry
Industrially, the compound could be used in the development of pharmaceuticals and agrochemicals. Its structural complexity and biological activity make it a candidate for various applications in these fields.
Mechanism of Action
The mechanism of action of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs are triazolopyrimidine derivatives with modifications at the triazole ring, piperazine linker, or aryl substituents. Below is a comparative analysis based on available
*Calculated using ChemDraw; †Estimated via SwissADME.
Critical Insights
Substituent Effects on Activity: The chlorophenyl group in the target compound may enhance target binding via halogen bonding, as seen in kinase inhibitors . The quinoline-based analog demonstrates how core scaffold rigidity (vs. triazolopyrimidine) alters bioactivity and specificity.
Pharmacokinetic Profiles :
- The target compound’s isopropoxy group likely extends half-life compared to shorter alkoxy chains (e.g., methoxy) due to reduced CYP450-mediated oxidation .
- The difluorocyclohexyl substituent in highlights the role of fluorination in enhancing metabolic stability.
Synthetic Accessibility: The triazolopyrimidine core is synthetically tractable via cyclocondensation of amidines with azides, whereas quinoline derivatives require more complex multi-step synthesis .
Biological Activity
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including anticancer and antimalarial activities, as well as its mechanism of action.
Chemical Structure and Properties
- Molecular Formula : C23H22ClN5O
- Molecular Weight : 422.91 g/mol
- CAS Number : 1072874-79-3
The compound features a triazole-pyrimidine core linked to a piperazine ring and an isopropoxyphenyl group. This unique structure is thought to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 18 μM, comparable to established chemotherapeutics like Olaparib . The mechanism was linked to the inhibition of PARP1 activity, leading to enhanced cleavage of PARP1 and increased apoptosis markers such as phosphorylated H2AX and activated CASPASE 3/7 .
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. It was found to inhibit key plasmodial kinases involved in the malaria life cycle.
- Research Findings : In a study assessing various derivatives, this compound was tested against Plasmodium falciparum kinases PfGSK3 and PfPK6. It showed promising inhibitory activity with IC50 values in the nanomolar range, indicating its potential as a lead compound for developing new antimalarial drugs .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in critical cellular processes:
- PARP Inhibition : The compound inhibits PARP1, a protein involved in DNA repair processes. This inhibition leads to the accumulation of DNA damage in cancer cells, promoting apoptosis.
- Kinase Inhibition : The compound targets plasmodial kinases that are essential for the survival and replication of malaria parasites. By inhibiting these kinases, the compound disrupts the malaria life cycle.
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps in synthesizing (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Triazolopyrimidine Core Formation : Cyclocondensation of chlorophenyl-substituted triazole precursors with pyrimidine derivatives under reflux conditions .
- Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety, often using palladium catalysts (e.g., Pd/C) in solvents like dimethylformamide (DMF) .
- Methanone Linkage : Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-isopropoxyphenyl group, optimized with dichloromethane or toluene as solvents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : - and -NMR to confirm aromatic proton environments and carbonyl group placement (e.g., methanone at δ ~165 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z ~500) .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the piperazine moiety?
- Methodological Answer : Key parameters to optimize:
- Catalyst System : Palladium-based catalysts (e.g., Pd(OAc) with Xantphos ligand) enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
- Stoichiometry : Use a 1.2:1 molar ratio of piperazine derivative to triazolopyrimidine precursor to drive completion .
Q. What strategies are effective for evaluating the compound’s anticancer activity in vitro?
- Methodological Answer :
- Cell Viability Assays : MTT or resazurin-based assays across cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM .
- Mechanistic Studies :
- Apoptosis Detection : Annexin V/PI staining via flow cytometry.
- Cell Cycle Analysis : Propidium iodide staining to identify G1/S arrest .
- Target Identification : Kinase profiling (e.g., EGFR, PI3K inhibition) using competitive binding assays .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Compare triazolopyrimidine derivatives with varying substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to assess impact on target binding .
- Piperazine Substituents : Test analogs with methyl, ethyl, or isopropyl groups on the piperazine ring to evaluate steric effects .
- Methanone Group : Replace 4-isopropoxyphenyl with fluorophenyl or cyclopropyl groups to probe electronic effects .
- Biological Validation : Cross-test modified analogs in enzyme inhibition and cytotoxicity assays .
Q. How to address low solubility in aqueous media during biological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Surfactants : Add polysorbate-80 (0.01–0.1%) to stabilize colloidal dispersions .
- Prodrug Approach : Synthesize phosphate or amino acid esters to improve hydrophilicity, followed by enzymatic cleavage in vivo .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Orthogonal Assays : Confirm results using complementary methods (e.g., ATP-based viability assays vs. clonogenic survival) .
- Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation products .
- Target Redundancy : Evaluate off-target effects via kinome-wide profiling or CRISPR screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
